![molecular formula C21H23ClN2O2 B2756442 N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride CAS No. 2418713-78-5](/img/structure/B2756442.png)

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction of cyanoacetohydrazides with appropriate reactants. Cyanoacetohydrazides act as versatile intermediates, allowing for the construction of various heterocyclic compounds. Researchers have explored different reaction pathways to obtain N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide hydrochloride .

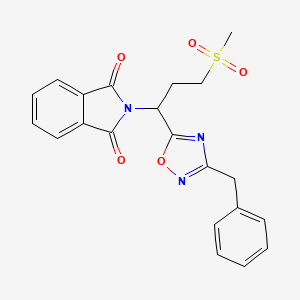

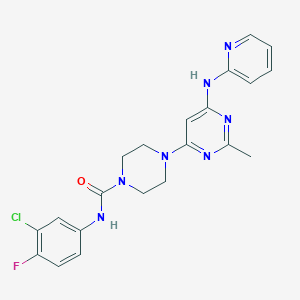

Molecular Structure Analysis

The molecular formula of this compound is C19H24N2O4. It contains an indole nucleus, which is aromatic due to π-electron delocalization. The presence of nitrogen atoms in the indole ring contributes to its biological activity. The compound’s three-dimensional structure plays a crucial role in its interactions with biological receptors .

Chemical Reactions Analysis

- Ambident Nucleophilicity : Cyanoacetohydrazides can act as both N- and C-nucleophiles, allowing for diverse reaction pathways .

Physical and Chemical Properties

Scientific Research Applications

- Thiophene derivatives, including EN300-26676702, play a crucial role in medicinal chemistry. Researchers have explored their potential as lead molecules for drug discovery. These compounds exhibit a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects .

- Researchers have studied DNA thermal denaturation using temperature-controlled spectrometry. Thiophene derivatives, including EN300-26676702, could be investigated for their interactions with DNA and potential applications in biotechnology and diagnostics .

- EN300-26676702 could serve as a precursor for synthesizing azo dyes. Azo dyes find applications in textiles, cosmetics, and food coloring. Researchers have coupled thiophene derivatives with aromatic diazonium salts to create novel bioactive dyes .

- The 2-aminothiazole scaffold, which shares structural similarities with thiophenes, has demonstrated anticancer activity. EN300-26676702 might exhibit similar effects, making it an interesting candidate for further investigation .

Medicinal Chemistry

DNA Thermal Denaturation Studies

Azo Dye Synthesis

Anticancer Potential

properties

IUPAC Name |

N-[2-amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.ClH/c1-14-7-8-16-12-17(10-9-15(16)11-14)21(24)23-13-19(22)18-5-3-4-6-20(18)25-2;/h3-12,19H,13,22H2,1-2H3,(H,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPUNBKAGMMKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NCC(C3=CC=CC=C3OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinyl]-2-propanol](/img/structure/B2756372.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2756376.png)

![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)